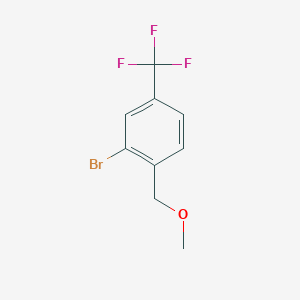

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene

描述

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with a bromine atom at the ortho position, a methoxymethyl group at the para position, and a trifluoromethyl group at the meta position relative to bromine. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves multi-step functionalization of substituted benzene derivatives, leveraging protective group strategies and halogenation reactions .

属性

IUPAC Name |

2-bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMDDGTVKJHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethyl and trifluoromethyl groups. One common method involves the bromination of 1-(methoxymethyl)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of difluoromethyl or monofluoromethyl benzene derivatives.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions:

2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The trifluoromethyl group enhances the compound's reactivity and stability, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Synthesis Methods:

Several methods have been reported for synthesizing this compound, including:

- Halogenation : Introducing bromine into the aromatic system.

- Methoxymethylation : Adding the methoxymethyl group to enhance solubility and reactivity.

- Trifluoromethylation : Utilizing trifluoromethyl groups to modify electronic properties.

These synthetic pathways allow chemists to tailor the compound for specific applications by modifying its functional groups.

Medicinal Chemistry

Drug Development:

The compound is utilized in medicinal chemistry for developing new drugs targeting specific enzymes or receptors. Its structural features can enhance binding affinity and selectivity towards biological targets, making it a candidate for therapeutic agents .

Biological Activity Studies:

Research has shown that compounds similar to this compound exhibit potential inhibitory activity against various enzymes involved in disease pathways. For example, derivatives of this compound have been studied for their effects on matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling .

Material Science

Functional Materials:

In material science, this compound is employed in the preparation of functional materials such as polymers and liquid crystals. Its unique chemical structure contributes to the physical properties of these materials, making them suitable for applications in electronics and photonics .

Polymer Synthesis:

The compound can be used as a monomer or additive in polymerization processes, enhancing the thermal stability and mechanical properties of the resulting materials. The trifluoromethyl group is particularly beneficial for improving chemical resistance and durability .

Biological Studies

Therapeutic Potential:

Studies investigating the biological activity of this compound have revealed its potential therapeutic effects. Research indicates that similar compounds may modulate biological pathways involved in metabolic disorders and liver diseases through receptor activation .

Case Studies:

Several case studies highlight the compound's role in drug discovery:

- A study demonstrated that derivatives of this compound showed increased potency against specific molecular targets compared to traditional drugs .

- Another investigation focused on its application as a lead compound in developing selective agonists for nuclear receptors involved in xenobiotic metabolism.

作用机制

The mechanism by which 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxymethyl group is converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent. The trifluoromethyl group can influence the reactivity and stability of the compound due to its strong electron-withdrawing properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Trifluoromethylbenzene Derivatives

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Property Comparison

Electronic and Reactivity Differences

- Methoxymethyl vs. Chloromethyl : The methoxymethyl group (CH₂OCH₃) is electron-donating via oxygen lone pairs, stabilizing adjacent electrophilic centers. In contrast, chloromethyl (CH₂Cl) is electron-withdrawing, increasing reactivity toward nucleophilic substitution .

- Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group is strongly electron-withdrawing, while OCF₃ adds polarity and mesomeric effects, altering solubility and directing regioselectivity in cross-coupling reactions .

生物活性

The molecular formula for 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene is CHBrFO. The presence of halogen atoms and functional groups significantly influences its interactions with biological targets, potentially affecting enzyme activity or receptor binding.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures often exhibit notable biological properties. The following sections summarize relevant findings from related compounds and potential implications for this specific compound.

Antibacterial Activity

Compounds containing bromine and trifluoromethyl groups have been shown to enhance antibacterial activity. For instance, certain brominated flavonoids demonstrated significant inhibition against bacterial strains such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.94 μg/mL to 6.25 μg/mL . This suggests that this compound could exhibit similar antibacterial properties, warranting further investigation.

The mechanism of action for compounds like this compound typically involves interaction with specific enzymes or receptors. The methoxymethyl group may enhance solubility and bioavailability, while the bromine atom can facilitate binding through halogen bonding. Understanding these interactions is crucial for predicting the compound's reactivity and potential therapeutic applications.

Synthesis and Reactivity Studies

Research has focused on the synthesis of related compounds and their reactivity patterns. For example, studies have shown that the synthesis of brominated benzene derivatives can lead to high yields when reacting with nucleophiles or electrophiles, indicating that similar reactions may be expected for this compound .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities. For instance, a study on trifluoromethyl-benzene derivatives indicated significant enzyme inhibition, suggesting that the trifluoromethyl group plays a critical role in biological interactions .

Data Tables

常见问题

Q. What are the standard synthetic routes for 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield?

The synthesis typically involves two key steps:

- Bromination : Introduction of bromine to a benzene precursor, often using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct electrophilic substitution .

- Functional Group Installation : The methoxymethyl (-OCH₂OCH₃) and trifluoromethyl (-CF₃) groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki couplings) .

Optimization Strategies :

Q. Which analytical techniques are most effective for characterizing this compound?

Critical methods include:

Q. What are the primary applications of this compound in organic synthesis?

- Building Block : Used to synthesize complex trifluoromethylated aromatics via Suzuki-Miyaura couplings .

- Pharmacophore Development : The -CF₃ group enhances metabolic stability in drug candidates; the bromine serves as a handle for further functionalization .

Advanced Research Questions

Q. How does the electronic interplay between methoxymethyl and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the para position relative to bromine .

- Methoxymethyl (-OCH₂OCH₃) : Electron-donating via resonance stabilizes intermediates, favoring oxidative addition in palladium-catalyzed couplings. Computational studies (DFT) show reduced activation energy (ΔG‡ ≈ 18–22 kcal/mol) for couplings at the brominated position .

Q. What strategies resolve contradictions in reported reactivity with Grignard reagents?

Discrepancies arise from solvent polarity and temperature effects:

- Polar Solvents (THF/DMF) : Enhance nucleophilicity of Grignard reagents, leading to demethylation of the methoxymethyl group as a side reaction.

- Low-Temperature Protocols (-78°C) : Suppress side reactions, achieving >80% yield in alkylation steps .

Validation : Kinetic monitoring via in-situ IR spectroscopy tracks intermediate stability .

Q. How does this compound compare to structural analogs (e.g., difluoromethoxy derivatives) in biological assays?

- Lipophilicity : LogP for the methoxymethyl analog (LogP ≈ 2.8) is lower than difluoromethoxy derivatives (LogP ≈ 3.5), impacting membrane permeability .

- Metabolic Stability : In vitro liver microsome assays show t₁/₂ > 120 min for the methoxymethyl variant vs. t₁/₂ ≈ 90 min for difluoromethoxy analogs, attributed to reduced oxidative dealkylation .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

- Bromine Handling : Requires strict temperature control (-10°C) to avoid exothermic decomposition.

- Cost of Trifluoromethylation : Use of CF₃Cu reagents increases expenses; microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) and improves atom economy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。